1-金刚烷甲胺
描述
Molecular Recognition and Assembly
The study of molecular recognition and assembly involving adamantane derivatives has shown that 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane is a highly adaptable molecule. It can adjust the conformation of its hydrogen-bonding subunits to suit various assembling partners, forming one-dimensional motifs such as infinite zig-zag ribbons with perchlorate ions and chains with Cu(II) ions and dicarboxylic acids .
Synthesis of Adamantane Derivatives
The synthesis of new adamantane derivatives has been achieved through the radical nucleophilic substitution (S(RN)1) reaction of 1,3,5,7-tetrabromoadamantane with cyanide, leading to the production of 1,3,5,7-tetracyanoadamantane. This compound was further reduced to 1,3,5,7-tetrakis(aminomethyl)adamantane using borane reagents. Additionally, improvements in the preparation of 1,3,5,7-tetrahaloadamantanes have been reported .
Molecular Structure and Noncovalent Interactions
The molecular structure of adamantane-1,3,4-thiadiazole hybrids has been elucidated, revealing different orientations of the amino group in non-halogenated structures. The study of intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach has shown that N–H⋯N hydrogen bonds are particularly strong. The presence of halogen substitutions (Br and F) in the structures contributes to isostructural behavior and the formation of 1D supramolecular constructs .
One-Pot Synthesis of Adamantane Derivatives
A one-pot synthesis method for adamantane derivatives has been developed using ethyl 2,4-dioxocyclohexanecarboxylate and 2-phenylethyl 2-(acetoxymethyl)acrylate or 2-(acetoxymethyl)-1-phenyl-2-propen-1-one. This process involves domino Michael reactions followed by Dieckmann condensation or an aldol-type reaction, marking the first one-pot construction of adamantane derivatives from cyclohexanone derivatives without the use of enamines .
Clinical Applications of Adamantane Derivatives
Adamantane derivatives have a wide range of clinical applications, including antiviral, antidiabetic, and treatments for Alzheimer's and Parkinson's disease. Compounds such as amantadine, memantine, rimantadine, tromantadine, adapalene, saxagliptin, and vildagliptin have been approved for clinical use. These derivatives are based on the adamantane structure and have been essential in their respective therapeutic indications. The review of these compounds includes their mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical trials, providing a comprehensive perspective on current treatment options and the importance of adamantane in the pharmaceutical industry .
科学研究应用
宿主-客体相互作用和抗癌性能
- 铂类抗癌药物:研究了1-金刚烷甲胺-Pt(IV)复合物作为顺铂的前药的潜力,顺铂是一种Pt(II)抗癌药物。与顺铂相比,该复合物对神经母细胞瘤细胞的毒性降低,并且能够像顺铂一样结合和解开DNA (Shi & Dabrowiak, 2012)。
结构和合成化学
- 金刚烷在药物合成中的应用:金刚烷衍生物已被合成用于全身和局部疗法,展示了在制药领域的广泛用途 (Spilovska et al., 2016)。
- 合成和抗病毒活性:1-(1-金刚烷基)乙胺与三肽和四肽残基的衍生物显示出在抑制丙型肝炎病毒复制方面的潜力 (Shibnev et al., 2015)。
- 金刚烷铵碳酸氢盐的晶体结构:金刚烷铵碳酸氢盐的晶体结构显示出高度对称和稳定的结构,表明其在控制甲型流感病毒方面具有潜力 (Liu et al., 2009)。
药理学和药物传递
- 金刚烷在药物传递系统中的应用:金刚烷基团被用于设计新的药物传递系统和表面识别研究,特别是在脂质体、环糊精和树枝状聚合物中 (Štimac et al., 2017)。
药物化学
- 金刚烷结构在药物化学中的应用:金刚烷衍生物因其在药物化学中的重要性而受到认可,有助于药物的吸收、分布、代谢和排泄(ADME)性质的进展 (Lamoureux & Artavia, 2010)。
生化和生物物理研究
- 神经退行性疾病的药理学特性:对金刚烷衍生物的分析显示出它们在治疗神经退行性疾病方面的潜力,其中一些化合物显示出比阿曼替丁和美替妥等已知药物更高的功效 (Dembitsky et al., 2020)。
安全和危害
1-Adamantanemethylamine is considered hazardous. It is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .
属性
IUPAC Name |
1-adamantylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHXMFFSKTSIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170367 | |
Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanemethylamine | |
CAS RN |
17768-41-1 | |
Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17768-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17768-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo(3.3.1.13,7)dec-1-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]dec-1-ylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。